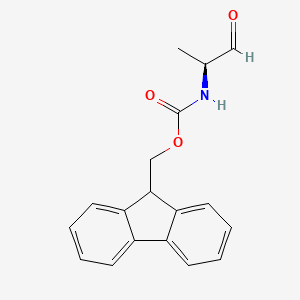

Fmoc-ala-aldehyde

Descripción

Contextualization within Protected Amino Acid Derivatives

Fmoc-Ala-aldehyde belongs to a class of compounds known as protected amino acid derivatives. In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at the reactive functional groups of amino acids, such as the amino group and the carboxyl group. libretexts.org this compound is specifically an alanine derivative where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is replaced by an aldehyde functionality. scbt.com

The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine in a solvent like dimethylformamide (DMF). libretexts.orgwikipedia.org This selective removal is a cornerstone of the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy. wikipedia.orgpeptide.com The aldehyde group, on the other hand, provides a reactive handle for various chemical transformations, a feature that distinguishes this compound from its carboxylic acid counterpart, Fmoc-Ala-OH. chemimpex.com

Significance in Contemporary Organic and Bioorganic Synthesis

The importance of this compound in modern organic and bioorganic synthesis stems from its dual functionality. The protected amino group allows for its seamless integration into peptide chains using standard SPPS protocols. biocompare.com Once incorporated, the aldehyde group can be utilized for a variety of subsequent chemical modifications. This makes this compound a key building block for creating complex and functionally diverse peptides. chemimpex.com

A primary application of this compound is in the synthesis of peptide aldehydes. chemicalbook.com Peptide aldehydes are a well-established class of reversible inhibitors for various proteases, which are enzymes that cleave peptide bonds. uq.edu.au By mimicking the transition state of the enzyme-substrate complex, peptide aldehydes can effectively block the active site of a protease. uq.edu.au This has significant implications for drug discovery, as dysregulated protease activity is linked to numerous diseases. uq.edu.aunih.gov For instance, research has explored the use of peptide aldehydes as inhibitors for the SARS coronavirus main protease (SARS-CoV Mpro). nih.gov

Furthermore, the aldehyde group can participate in chemoselective ligation reactions, such as the formation of oximes or hydrazones. This allows for the site-specific labeling of peptides with probes, tags, or other molecules for various research purposes, including proteomics studies.

Scope of Academic Inquiry into this compound

Academic research involving this compound is multifaceted and spans several areas of chemistry and biology. A major focus is on its application in the development of novel therapeutic agents, particularly protease inhibitors. chemimpex.comuq.edu.au Researchers are actively designing and synthesizing new peptide aldehyde inhibitors based on the this compound scaffold to target specific proteases involved in diseases like cancer, viral infections, and inflammatory disorders. uq.edu.aunih.govnih.gov

Another significant area of investigation is the refinement of synthetic methodologies involving this compound. This includes optimizing its incorporation into peptide chains during SPPS and exploring new chemoselective reactions for modifying the aldehyde group. nih.gov Studies have focused on methods for the efficient synthesis of Fmoc-amino acid aldehydes from their corresponding amino alcohols. nih.gov

The physical and chemical properties of this compound are also of academic interest. Understanding its solubility, stability, and reactivity is crucial for its effective use in synthesis. For example, techniques like heating and sonication have been explored to improve its solubility in solvents like DMSO. Additionally, the potential for impurities, such as the presence of β-alanine derivatives in Fmoc-amino acid preparations, is an area of ongoing quality control and research. researchgate.net

Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 146803-41-0 | C₁₈H₁₇NO₃ | 295.34 | 159 - 163 |

| Fmoc-D-Ala-aldehyde | 127043-32-7 | C₁₈H₁₇NO₃ | 295.33 | Not specified |

| Fmoc-Ala-OH | 35661-39-3 | C₁₈H₁₇NO₄ | 311.33 | 147 - 153 |

Key Reagents in this compound Chemistry

| Compound Name | Abbreviation | Role |

|---|---|---|

| 9-fluorenylmethoxycarbonyl | Fmoc | Amino-protecting group |

| Piperidine | Reagent for Fmoc group removal | |

| N,N-Dimethylformamide | DMF | Solvent in peptide synthesis |

| Di-tert-butyl dicarbonate | Boc | Alternative amino-protecting group |

| Dess-Martin periodinane | Oxidizing agent for alcohol to aldehyde conversion | |

| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | Reagent for introducing the Fmoc group |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic and Bioorganic Synthesis

Role in Peptide Synthesis

Fmoc-ala-aldehyde plays a pivotal role in modern peptide synthesis, a process fundamental to drug discovery and biotechnology. chemimpex.comchemimpex.com The Fmoc group provides temporary protection for the amino group, preventing undesired reactions during the stepwise assembly of amino acids into a peptide chain. bocsci.comaltabioscience.com This protection is crucial for maintaining the integrity of the growing peptide and ensuring the formation of the correct peptide bonds. altabioscience.com

This compound is a key building block in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides. chemimpex.com In SPPS, the peptide is assembled step-by-step while anchored to an insoluble resin support. ontosight.aialtabioscience.com The Fmoc protecting group is particularly well-suited for SPPS because it can be easily removed under mild basic conditions, typically with a solution of piperidine in a suitable solvent, without affecting the acid-labile linkers that attach the peptide to the resin or other protecting groups on the amino acid side chains. wikipedia.orgiris-biotech.de This orthogonality is a cornerstone of the Fmoc/tBu strategy, the most common approach in modern SPPS. iris-biotech.de The use of Fmoc-protected amino acids, including this compound, allows for the efficient and automated synthesis of complex peptides. bocsci.comaltabioscience.com

The stability of the Fmoc group under various coupling conditions, combined with its straightforward removal, enables streamlined workflows and the production of high-purity peptides. chemimpex.com The progress of the deprotection step can be conveniently monitored by UV spectroscopy, as the byproduct of Fmoc removal, dibenzofulvene, has a strong UV absorbance. wikipedia.org

Table 1: Key Features of this compound in SPPS

| Feature | Description | Reference(s) |

| Protecting Group | Fluorenylmethoxycarbonyl (Fmoc) | bocsci.comontosight.ai |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | wikipedia.org |

| Compatibility | Orthogonal to acid-labile resin linkers and side-chain protecting groups (e.g., tBu) | iris-biotech.de |

| Monitoring | UV spectroscopy of dibenzofulvene byproduct | wikipedia.org |

| Application | Efficient and automated synthesis of peptides | bocsci.comaltabioscience.com |

A significant application of this compound is the introduction of a reactive aldehyde group into a specific position within a peptide sequence. This aldehyde "handle" allows for further site-specific modifications of the peptide through chemoselective ligation reactions, such as the formation of oximes or hydrazones. These reactions are highly specific and can be performed under mild conditions, making them ideal for modifying complex biomolecules.

The ability to introduce an electrophilic aldehyde group opens up possibilities for creating peptides with novel properties and functions. nih.gov For instance, these modified peptides can be used to generate cyclic peptides, conjugate peptides to other molecules like drugs or imaging agents, or to study protein-protein interactions. nih.gov

This compound is instrumental in the synthesis of peptide aldehydes, which are potent inhibitors of certain proteases. nih.gov The synthesis can be achieved through a few primary routes: the oxidation of a corresponding peptide alcohol, the reduction of a peptide carboxylic acid derivative like a Weinreb amide, or by incorporating a masked aldehyde during synthesis. sigmaaldrich.com Fmoc-protected amino aldehydes can be synthesized from their corresponding amino alcohols via oxidation. nih.gov

Furthermore, this compound is used in the synthesis of pseudopeptides, which are peptide analogues where one or more peptide bonds are replaced by other chemical linkages. nih.gov One common modification is the reduced peptide bond (ψ[CH₂-NH]), which can be introduced by the reductive alkylation of an N-terminal amino group of a growing peptide with an Fmoc-protected amino aldehyde. nih.gov These pseudopeptides often exhibit increased stability against enzymatic degradation and can have altered biological activities compared to their natural counterparts. nih.gov

Incorporation of Aldehyde Functionalities into Peptides

Building Block for Chiral α-Amino Aldehydes and Derivatives

Beyond its direct use in peptide synthesis, this compound serves as a valuable chiral starting material for the synthesis of other important molecules, particularly α-amino aldehydes and their derivatives. chemimpex.combeilstein-journals.org The inherent chirality of this compound, derived from the natural amino acid L-alanine, allows for the stereocontrolled synthesis of complex chiral structures.

Protected α-amino aldehydes, such as this compound, are versatile intermediates for the synthesis of vicinal amino alcohols. beilstein-journals.org These structural motifs are present in a wide array of bioactive natural products. beilstein-journals.org The aldehyde group of this compound can undergo stereoselective nucleophilic addition reactions, leading to the formation of new stereocenters with high control over the stereochemical outcome. beilstein-journals.org This makes this compound a powerful tool for the asymmetric synthesis of these important compounds. The synthesis of vicinal amino alcohols can also be achieved through the reductive amination of an aldehyde. mdpi.commit.edu

This compound is considered an analogue of Garner's aldehyde, a highly versatile chiral building block in organic synthesis. beilstein-journals.orgnih.gov Garner's aldehyde and its analogues are prized for their conformational rigidity and the stereochemical control they offer in reactions. beilstein-journals.org Research has demonstrated the synthesis of Fmoc-protected Garner's aldehyde, which can then be used in subsequent reactions like the Horner-Wadsworth-Emmons reaction to create more complex structures. nih.govresearchgate.net The development of automated synthesis procedures for Garner's aldehyde and its analogues, including the Fmoc-protected version, has further enhanced their accessibility and utility in synthetic chemistry. beilstein-journals.org These analogues are crucial for synthesizing a variety of complex molecules, including unusual amino acids and other biologically active compounds. nih.gov

Synthesis of Non-Proteinogenic Amino Acid Derivatives

The aldehyde group of this compound serves as a versatile chemical handle for the synthesis of non-proteinogenic, or non-canonical, amino acids (ncAAs). These novel amino acids are crucial for engineering peptides and proteins with enhanced or new properties. The synthesis of ncAAs often involves the chemical modification of existing amino acid structures, and protected amino aldehydes like this compound are valuable chiral starting materials for these transformations. bocsci.comresearchgate.netgoogle.com

The electrophilic aldehyde can undergo various carbon-carbon bond-forming reactions, such as aldol or Wittig reactions, to extend the side chain. Subsequent chemical modifications of these elongated chains can introduce a wide array of functional groups, including halogens, alkynes, or azides. bocsci.comnih.gov For example, fluorinated amino acids can be synthesized from aldehyde precursors through reactions with fluorinating agents. bocsci.comnih.govnih.govmdpi.com Additionally, multi-enzyme cascades have been developed to convert various aldehydes into a range of aromatic ncAAs, highlighting the utility of the aldehyde functional group as a precursor. biorxiv.org These synthetic strategies enable the creation of custom amino acids that, once incorporated into peptides, can alter conformation, stability, and biological activity. encyclopedia.pub

Table 1: Examples of Synthetic Transformations Starting from Aldehyde Precursors to Generate Non-Canonical Amino Acids

| Starting Material Type | Reaction Type | Reagents/Enzymes | Resulting ncAA Type |

| Aryl Aldehyde | Multi-enzyme Cascade | Threonine aldolase, Threonine deaminase, Aminotransferase | Aromatic ncAAs biorxiv.org |

| Fmoc-amino aldehyde | Reductive Amination | NaCNBH₃ | Diamino-acid derivatives researchgate.netgoogle.com |

| Fluoroacetaldehyde | Aldol Addition | L-threonine aldolase (LTA) | Fluorinated amino acids nih.gov |

| α-Boryl Aldehyde | Electrophilic Fluorination | Selectfluor | α-Fluorinated aminoalkylboronic acids nih.gov |

Applications in Proteomics and Chemical Biology

This compound is a significant tool in the fields of proteomics and chemical biology, primarily due to its utility in solid-phase peptide synthesis (SPPS). biocompare.com It allows for the direct incorporation of a bioorthogonal aldehyde group into a peptide sequence. This "aldehyde tag" serves as a unique reactive handle for a multitude of applications, from site-specific protein modification to the development of biochemical probes. whiterose.ac.ukresearchgate.net

Site-Specific Modifications of Peptides and Proteins

Site-specific modification of proteins is essential for producing homogenous bioconjugates like antibody-drug conjugates (ADCs) and for fundamental biological studies. nih.govpnas.org The aldehyde group is particularly useful for this purpose as it is not naturally present in proteins, ensuring that subsequent reactions are highly selective. thermofisher.com By incorporating this compound during SPPS, an aldehyde is placed at a predetermined position in the peptide chain.

This aldehyde handle can then undergo chemoselective ligation reactions, most commonly with molecules containing hydrazide or aminooxy functional groups, to form stable hydrazone or oxime linkages, respectively. researchgate.netpnas.org This method, often called the "tag-and-modify" strategy, allows for the covalent attachment of various payloads—such as drugs, fluorescent dyes, or polyethylene glycol (PEG) chains—to a specific site on a protein or peptide. researchgate.net An analogous and widely used strategy involves the enzymatic conversion of a cysteine residue within a specific recognition sequence (the "aldehyde tag") into a formylglycine (fGly) residue, which also bears a reactive aldehyde. nih.govpnas.orguni-bielefeld.denih.govresearchgate.net Both approaches underscore the power of the aldehyde as a bioorthogonal handle for precise protein engineering.

Probes for Biochemical Research

The ability to site-specifically modify peptides and proteins using this compound is foundational to the creation of sophisticated probes for biochemical research. nih.gov These probes are designed to study, track, or isolate proteins and to investigate complex biological processes like protein-protein interactions and enzyme activity.

By conjugating a reporter molecule, such as a fluorophore or a biotin affinity tag, to the aldehyde handle, researchers can create a variety of powerful tools:

Fluorescent Probes: Attaching a fluorescent dye allows for the visualization and tracking of peptides or proteins within cells or tissues. ambeed.com

Affinity Probes: Incorporating a biotin tag enables the isolation and purification of a target protein and its binding partners from complex mixtures through streptavidin affinity chromatography.

Activity-Based Probes (ABPs): These probes often combine a reactive group (like an aldehyde) with a recognition sequence and a reporter tag. They are used to covalently label and profile the activity of entire enzyme families within complex proteomes. chemrxiv.org Peptide aldehydes have been used to create microarrays for high-throughput profiling of cysteine protease activity in cell lysates. acs.org Aza-peptides, which can be synthesized as aldehydes, are also used as activity-based probes and imaging agents. nih.govtandfonline.com

Enzyme Inhibition Studies

Peptides synthesized with an aldehyde at their C-terminus, a structure readily accessible using this compound, are widely recognized for their ability to inhibit certain classes of enzymes, particularly proteases. Their mechanism of action and specificity have made them valuable tools in biochemical studies and as starting points for drug discovery.

Peptide Aldehydes as Protease Inhibitors

Peptide aldehydes are a well-established class of reversible, covalent inhibitors for serine and cysteine proteases. pnas.orgfrontiersin.org They are designed to mimic the natural peptide substrate of a target protease. The key to their inhibitory action is the electrophilic carbonyl carbon of the aldehyde group. This carbon is attacked by the nucleophilic residue (a serine hydroxyl or a cysteine thiol) in the enzyme's active site. researchgate.net

This reaction forms a stable, tetrahedral intermediate known as a hemiacetal (with serine proteases) or a hemithioacetal (with cysteine proteases). pnas.orgnih.govnih.gov This covalent adduct is a transition-state analog, meaning it closely resembles the high-energy intermediate formed during the normal enzymatic hydrolysis of a peptide bond. By forming this stable mimic, the inhibitor effectively traps the enzyme, preventing it from processing its natural substrates and thereby inhibiting its catalytic activity. pnas.orgnih.gov

Cysteine Protease Inhibition

Peptide aldehydes are particularly potent inhibitors of cysteine proteases, a class of enzymes implicated in numerous diseases, including parasitic infections and cancer. frontiersin.orgacs.org The catalytic mechanism of these enzymes relies on a cysteine residue in the active site, whose thiol group (–SH) acts as the key nucleophile.

When a peptide aldehyde inhibitor binds to the active site of a cysteine protease, the sulfur atom of the catalytic cysteine attacks the aldehyde's carbonyl carbon. researchgate.net This forms a reversible, covalent hemithioacetal adduct, which effectively inactivates the enzyme. frontiersin.orgresearchgate.netnih.gov The potency and selectivity of the inhibitor are determined by the peptide sequence, which directs the aldehyde "warhead" to the active site of the intended protease target. frontiersin.org This strategy has been successfully applied to inhibit a wide range of cysteine proteases, including cathepsins, caspases, and viral proteases. nih.govtandfonline.comfrontiersin.orgresearchgate.net

Table 2: Examples of Peptide Aldehyde Inhibitors and Their Cysteine Protease Targets

| Inhibitor | Target Protease(s) | Inhibition Constant (Kᵢ / Kᵢ) | Reference |

| Cbz-Phe-Phe-CHO | Human Cathepsin L | Kᵢ = 0.14 nM | frontiersin.org |

| Cbz-Phe-Phe-CHO | Cruzain | Kᵢ = 0.25 nM | frontiersin.orgcore.ac.uk |

| Ac-ESTLQ-H | SARS-CoV Mpro | Kᵢ = 20.2 µM | nih.gov |

| Ac-NSFSQ-H | SARS-CoV Mpro | Kᵢ = 20.4 µM | nih.gov |

| N-Ac-L-PheNHCH₂CHO | Papain | Kd,corr = 0.43 nM | nih.gov |

| Aza-Asp derivatives | Caspases-3 and -6 | Effective Inhibition | nih.govtandfonline.com |

Note: Kᵢ represents the inhibition constant, while Kᵢ and Kd,corr are related measures of binding affinity or potency under specific kinetic models.*

Aspartic Protease Inhibition

Aldehyde Dehydrogenase (ALDH) Inhibition Research

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that metabolize aldehydes and are implicated in cancer cell resistance to chemotherapy. thno.orgnih.gov Inhibition of ALDH is a therapeutic strategy being explored to overcome this resistance. thno.org However, based on a review of available research, there is no direct evidence linking this compound specifically to the inhibition of aldehyde dehydrogenase (ALDH) enzymes. Research in this area tends to focus on other classes of molecules, such as psoralen and coumarin derivatives or compounds like furazolidone. nih.govemorychem.science

Ligation and Conjugation Strategies

The aldehyde group is a versatile functional handle for chemoselective ligation reactions, which are crucial for protein modification, labeling, and conjugation. The use of this compound and its derivatives in solid-phase peptide synthesis allows for the precise placement of this reactive group within a peptide sequence.

Aldehyde Capture Ligation (ACL) is a method designed to facilitate the formation of a native peptide bond. researchgate.net The strategy involves an o-benzaldehyde ester that reversibly captures the amine component of a reacting peptide fragment, forming a transient cyclic intermediate. researchgate.net This intramolecular setup accelerates the subsequent rearrangement that leads to amide bond formation. researchgate.net In studies investigating the mechanism and potential for racemization during ACL, a model peptide of Fmoc-Val-L-Ala appended to a selenobenzaldehyde auxiliary was synthesized. researchgate.net The use of this Fmoc-Ala-containing peptide was critical to confirm that the ligation conditions did not cause epimerization at the activated C-terminal residue. researchgate.net

A powerful strategy for site-specific peptide modification involves the incorporation of a furan-containing amino acid, which can be subsequently converted into a reactive aldehyde-like species. tcichemicals.com This is achieved by using N-Fmoc-3-(2-furyl)-L-alanine (Fmoc-L-Ala(2-Furyl)-OH) in standard solid-phase peptide synthesis. iris-biotech.detcichemicals.com After synthesis and deprotection, the furan moiety, considered a "caged electrophile," is selectively oxidized using mild conditions. tcichemicals.com This oxidation converts the furan ring into a reactive 4-oxo-enal moiety. tcichemicals.com This newly formed functional group can then be intercepted by various nucleophiles, such as those on fluorescent dyes or other probes, to achieve a stable, site-specific conjugation. tcichemicals.com This versatile method has been applied to peptide labeling and the development of antibody-drug conjugates. iris-biotech.de

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization (NMR, MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques for the structural elucidation and verification of Fmoc-ala-aldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure. In ¹H NMR, the presence of the aldehyde proton is confirmed by a characteristic signal in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. The remaining protons of the alanine and Fmoc groups resonate at predictable chemical shifts. ¹³C NMR spectroscopy provides further structural confirmation, with the aldehyde carbon appearing at a distinct chemical shift. For alanine residues in a helical conformation, which can be a reference point, the ¹³Cα chemical shifts are around 54.7 ppm and the carbonyl carbons are around 179.6 ppm. nih.gov Isotope-labeled versions, such as Fmoc-Ala-OH-1-¹³C and Fmoc-Ala-OH-¹⁵N, are also used in NMR studies to aid in specific signal assignments. sigmaaldrich.comsigmaaldrich.com

Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to verify the elemental composition (C₁₈H₁₇NO₃) and confirm the identity of the compound with high confidence. The expected monoisotopic mass is approximately 295.12 Da.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.0 |

| Fmoc Aromatic (Ar-H) | 7.2 - 7.8 | |

| Fmoc & Alanine (CH, CH₂) | 4.0 - 4.5 | |

| Alanine Methyl (CH₃) | ~1.3 | |

| ¹³C | Aldehyde Carbonyl (C=O) | ~200 |

| Fmoc Carbonyl (C=O) | ~156 | |

| Fmoc Aromatic Carbons | 120 - 144 | |

| Alanine α-Carbon | ~55 |

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are the gold standard for assessing the chemical purity of this compound, identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment. A reverse-phase (RP-HPLC) setup is typically used, which separates compounds based on their hydrophobicity. The presence of the fluorenyl group provides a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector, commonly at a wavelength of 254 nm or 220 nm. ub.edu Commercial batches of this compound often report a purity of greater than 95% as determined by HPLC. sigmaaldrich.com Impurities that can be detected include byproducts from synthesis, such as the over-oxidized carboxylic acid or the under-reduced alcohol, as well as potential degradation products.

Gas Chromatography (GC) is less frequently used for the analysis of this compound due to the compound's relatively high molecular weight and potential for thermal degradation at the temperatures required for volatilization. Peptide aldehydes are known to be susceptible to racemization and degradation during chromatography. thieme-connect.de If GC analysis is necessary, it would likely require derivatization of the aldehyde to a more thermally stable functional group.

| Parameter | Typical Condition |

|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Stationary Phase (Column) | C18 (ODS), 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% TFA) |

| Detection | UV Absorbance |

| Wavelength | 220 nm or 254 nm |

Enantiomeric Purity Determination Techniques

Since this compound is a chiral molecule, verifying its enantiomeric purity is critical, especially for its use in the synthesis of stereospecific peptides. The enantiomeric excess (e.e.) of the desired L- or D-enantiomer must be high, often exceeding 99%. phenomenex.com

Two primary approaches are used for this determination:

Chiral HPLC : This is a direct method that involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of N-Fmoc protected amino acids. phenomenex.comphenomenex.com The different interactions between each enantiomer and the chiral selector in the column cause them to elute at different times, allowing for their direct quantification. sigmaaldrich.com Both reversed-phase and polar organic modes can be effective. sigmaaldrich.com

Derivatization to Diastereomers : This indirect method involves reacting the enantiomeric mixture of this compound with a chiral derivatizing agent of known high enantiomeric purity. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical techniques like conventional HPLC or NMR spectroscopy. thieme-connect.de For instance, the aldehyde can be converted to a semicarbazone derivative, whose enantiomeric purity can be assessed via NMR. thieme-connect.de Another strategy is to couple the aldehyde to a chiral amine, forming diastereomeric products that can be distinguished by ¹H-NMR.

Derivatization for Enhanced Analytical Detection (HPLC-FLD, HPLC-UV)

While the Fmoc group provides good UV absorbance, derivatization of the aldehyde functional group can be performed to further enhance detection sensitivity and selectivity, particularly for trace-level analysis. ethz.ch This is achieved by reacting the aldehyde with a reagent that introduces a highly absorbent chromophore for UV detection or a fluorophore for fluorescence detection (FLD). ethz.ch

For Enhanced UV Detection : Reagents such as 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. ufba.brresearchgate.net These derivatives have very high molar absorptivity and are typically detected at a wavelength around 360-365 nm, moving the detection away from potential interferences at lower wavelengths. ufba.brembrapa.br

For Fluorescence Detection (HPLC-FLD) : For even greater sensitivity, fluorescent derivatizing agents are used. These reagents react with the aldehyde to yield a highly fluorescent product. Examples include:

1,3-Cyclohexanedione : Reacts with aldehydes in the presence of ammonia (Hantzsch reaction) to form a fluorescent lutidine derivative, which can be detected with high sensitivity. jasco-global.comnih.gov

Hydrazine-based Reagents : Coumarin- or carbazole-based hydrazine reagents (e.g., DBCEEC) can label aldehydes to produce derivatives with strong fluorescence, enabling detection at nanomolar or even picomolar levels. nih.gov

These pre-column or post-column derivatization strategies significantly lower the limits of detection and quantification, making them valuable for analyzing this compound in complex matrices. jasco-global.comjasco-global.com

Challenges and Future Directions in Fmoc-ala-aldehyde Research

The utility of Fmoc-Ala-aldehyde in synthetic and biochemical fields is significant, yet its broader application is met with several challenges. Ongoing research is focused on overcoming these hurdles, paving the way for more robust, scalable, and innovative uses of this important chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.